molecular formula C14H23NO3S B2846325 4-ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide CAS No. 700851-78-1

4-ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide

Cat. No.: B2846325
CAS No.: 700851-78-1
M. Wt: 285.4
InChI Key: YPKKWKNKRWBCIP-UHFFFAOYSA-N
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Description

4-Ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by an ethoxy group at the para position, two methyl groups at the 2- and 3-positions of the benzene ring, and N,N-diethyl substitution on the sulfonamide nitrogen.

Properties

IUPAC Name

4-ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)14-10-9-13(18-8-3)11(4)12(14)5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKKWKNKRWBCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, biochemical pathways, and relevant case studies that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide is C14H23N2O3SC_{14}H_{23}N_{2}O_{3}S. The compound features an ethoxy group and diethyl substitutions on the nitrogen atoms, influencing its reactivity and biological activity.

The primary mechanism of action for 4-ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide involves the inhibition of specific enzymes , notably carbonic anhydrase and tetrahydropteroate synthetase. This inhibition disrupts normal physiological functions, leading to various biological effects:

  • Inhibition of Carbonic Anhydrase : This leads to increased diuresis, potential hypoglycemia, and impacts on thyroid function and inflammation processes.
  • Impact on Biochemical Pathways : The inhibition affects pathways crucial for maintaining homeostasis, particularly in renal function and acid-base balance.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may reduce inflammation through its enzymatic inhibition properties.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of 4-ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide:

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency against specific strains.
  • Anti-inflammatory Properties :
    • In vitro assays showed that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases.
  • Diuretic Effects :
    • Animal studies indicated that administration of the compound resulted in increased urine output, supporting its role as a diuretic agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced cytokine production in macrophages
DiureticIncreased urine output in animal models

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methoxy/Hydroxy Groups: The ethoxy group in the target compound provides enhanced lipophilicity compared to methoxy-substituted analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide . Ethoxy’s larger size and lower polarity may improve membrane permeability but reduce solubility in polar solvents. In contrast, hydroxy-substituted analogs (e.g., 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) exhibit strong hydrogen-bonding capacity, enabling metal chelation and polymer chain formation .
  • N,N-Diethyl vs. N-Aryl Substitution: N,N-Diethyl groups introduce significant steric hindrance compared to N-aryl substitutions (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide) .

Structural and Crystallographic Features

  • Hydrogen Bonding and Crystal Packing: Unlike sulfonamides with hydroxy or amino groups (e.g., ’s compound, which forms S(6) and R₂²(8) hydrogen-bonded motifs ), the target compound’s ethoxy and diethyl groups likely limit hydrogen-bond donor capacity. This could result in less dense crystal packing or weaker intermolecular interactions, as seen in N-(2,3-dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide, where methyl groups dominate packing .
  • Planarity and Dihedral Angles :
    In hydroxy- or imine-containing sulfonamides (e.g., ), planar regions (r.m.s. deviations <0.02 Å) and specific dihedral angles (e.g., 16.83° between aromatic planes) stabilize extended networks . The ethoxy group in the target compound may introduce torsional strain, altering dihedral angles and reducing planarity.

Reactivity and Functionalization Potential

  • Electrophilic Substitution: The electron-donating ethoxy group activates the benzene ring toward electrophilic substitution at the para position. However, steric hindrance from the 2,3-dimethyl groups may direct reactivity to less hindered positions, contrasting with analogs like N,N-diethyl-3-amino-4-methoxybenzenesulfonamide, where the amino group enhances nucleophilicity .
  • Metal Coordination :
    Unlike Schiff base sulfonamides (e.g., ’s compound), which form stable metal complexes via hydroxy and imine groups , the target compound lacks strong coordinating sites, limiting its utility in coordination chemistry.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Key Features Reference
4-Ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide 4-ethoxy, 2,3-dimethyl, N,N-diethyl High lipophilicity; steric hindrance; limited H-bonding Target Compound
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 4-fluoro, N-(bis-sulfonyl) Double sulfonamide; enhanced acidity; planar structure
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide Schiff base, hydroxy, oxazole Metal chelation; 1D polymer chains via H-bonding
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide 3,4-dimethoxy, N-ethyl, 4-methyl Moderate H-bonding; methoxy-driven solubility

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